4-(2-Bromophenoxy)benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

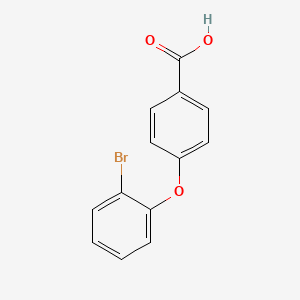

4-(2-Bromophenoxy)benzoic acid is an organic compound belonging to the class of aromatic carboxylic acids. It is characterized by the presence of two aromatic rings linked by an ether linkage (-O-), with a carboxylic acid group (COOH) at the para (4th) position on one ring and a bromine (Br) atom at the ortho (2nd) position on the other ring. This structure suggests potential for various interactions due to the presence of both electron-withdrawing groups (COOH, Br) and an electron-donating group (ether linkage).

準備方法

Synthetic Routes and Reaction Conditions

4-(2-Bromophenoxy)benzoic acid can be synthesized through various methods, including the Williamson ether synthesis, where a bromophenol reacts with a salicylic acid derivative. The reaction typically involves the use of a base such as sodium hydroxide (NaOH) to deprotonate the phenol, followed by the addition of an alkyl halide to form the ether linkage.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using the aforementioned synthetic routes. The reaction conditions would be optimized for yield and purity, with considerations for cost-effectiveness and scalability.

化学反応の分析

Types of Reactions

4-(2-Bromophenoxy)benzoic acid undergoes various chemical reactions, including:

Esterification: The carboxylic acid group can react with alcohols under acidic conditions to form esters.

Decarboxylation: Under extreme heat or specific catalysts, the carboxylic acid group might decarboxylate, releasing CO2 and forming a phenol derivative.

Common Reagents and Conditions

Esterification: Typically involves the use of an alcohol and an acid catalyst such as sulfuric acid (H2SO4).

Decarboxylation: Requires high temperatures or the presence of a catalyst.

Major Products

Esterification: Formation of esters.

Decarboxylation: Formation of phenol derivatives.

科学的研究の応用

4-(2-Bromophenoxy)benzoic acid has various applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 4-(2-Bromophenoxy)benzoic acid involves its interactions with molecular targets and pathways. The presence of the carboxylic acid group and the bromine atom allows it to participate in various chemical reactions and interactions. The specific molecular targets and pathways involved depend on the context of its use, such as in biological systems or chemical reactions .

類似化合物との比較

Similar Compounds

4-(4-Bromophenoxy)benzoic acid: Another compound with a similar structure, differing only in the position of the bromine atom.

2-(4-Bromophenoxy)benzoic acid: Similar structure with the bromine atom at a different position.

Uniqueness

4-(2-Bromophenoxy)benzoic acid is unique due to the specific positioning of the bromine atom and the carboxylic acid group, which influences its chemical reactivity and interactions. This uniqueness makes it valuable for specific applications in research and industry.

生物活性

4-(2-Bromophenoxy)benzoic acid is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and antifungal domains. This article reviews the available literature on its biological effects, including quantitative assessments of its activity against various pathogens, molecular mechanisms, and structure-activity relationships.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a bromophenoxy group attached to a benzoic acid moiety, which is crucial for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound and its derivatives. The following table summarizes the Minimum Inhibitory Concentrations (MICs) against various bacterial and fungal strains.

| Pathogen | MIC (μg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Candida albicans | 256 - 32 | |

| Pseudomonas aeruginosa | 64 | |

| Escherichia coli | 128 |

These results indicate that the compound exhibits significant activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), suggesting its potential use in treating resistant infections.

The mechanism by which this compound exerts its antimicrobial effects may involve disruption of bacterial cell wall synthesis or interference with quorum sensing pathways, which are critical for biofilm formation in pathogens like Pseudomonas aeruginosa . The inhibition of biofilm formation is particularly important in clinical settings as biofilms contribute to persistent infections.

Case Studies

- Inhibition of Biofilm Formation : A study investigated the effects of various benzoic acid derivatives, including this compound, on biofilm formation in Pseudomonas aeruginosa. The results demonstrated a significant reduction in biofilm mass at concentrations as low as 3 mM, indicating strong inhibitory effects on bacterial virulence factors .

- Antifungal Efficacy : In vitro assays showed that this compound had varying degrees of antifungal activity against several strains of Candida, with MIC values ranging from 32 to 256 μg/mL. This variability suggests that structural modifications can enhance or diminish antifungal potency .

Structure-Activity Relationship (SAR)

The biological activity of benzoic acid derivatives often correlates with their structural features. For instance, the presence of halogens (like bromine) on the phenyl rings has been associated with increased lipophilicity and enhanced interaction with microbial membranes, leading to improved antimicrobial properties .

Key Findings from SAR Studies:

- Bromination : The introduction of bromine increases the electron-withdrawing capacity, enhancing the compound's ability to penetrate microbial membranes.

- Functional Groups : Variations in functional groups attached to the aromatic rings significantly affect the solubility and biological activity.

特性

IUPAC Name |

4-(2-bromophenoxy)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrO3/c14-11-3-1-2-4-12(11)17-10-7-5-9(6-8-10)13(15)16/h1-8H,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQZAKIOCMVYKBX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=CC=C(C=C2)C(=O)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70517074 |

Source

|

| Record name | 4-(2-Bromophenoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70517074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86607-80-9 |

Source

|

| Record name | 4-(2-Bromophenoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70517074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。